molecular formula C22H16N4O2 B5158310 N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzofuran-2-carboxamide

N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzofuran-2-carboxamide

Cat. No. B5158310
M. Wt: 368.4 g/mol
InChI Key: ZDJFXFIHZCIJIS-UHFFFAOYSA-N
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Description

N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzofuran-2-carboxamide, also known as MBBC, is a chemical compound that has been widely used in scientific research. MBBC belongs to the family of benzotriazole derivatives and has shown promising results in various research applications.

Mechanism of Action

N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzofuran-2-carboxamide interacts with metal ions through its benzotriazole moiety, forming a complex that exhibits fluorescence. The fluorescence intensity of N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzofuran-2-carboxamide is dependent on the concentration of metal ions present in the solution. In photodynamic therapy, N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzofuran-2-carboxamide absorbs light energy and transfers it to oxygen molecules, producing reactive oxygen species that can damage cancer cells. The mechanism of action of N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzofuran-2-carboxamide as a ligand for metal complexes is dependent on the metal ion used and the desired biological activity.
Biochemical and Physiological Effects:
N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzofuran-2-carboxamide has been shown to have low toxicity in vitro and in vivo studies. It has been reported to have antioxidant and anti-inflammatory properties, which may be attributed to its ability to chelate metal ions. N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzofuran-2-carboxamide has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is important in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzofuran-2-carboxamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has a high molar extinction coefficient, which makes it a sensitive fluorescent probe for metal ions. N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzofuran-2-carboxamide is also versatile and can be modified to suit different research applications. However, N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzofuran-2-carboxamide has some limitations, such as its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the use of N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzofuran-2-carboxamide in scientific research. One direction is the development of new metal complexes with potential biological activity. N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzofuran-2-carboxamide can be modified to contain different functional groups that can interact with metal ions and produce complexes with specific biological properties. Another direction is the use of N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzofuran-2-carboxamide in the development of new diagnostic tools for diseases that involve metal ion dysregulation, such as Alzheimer's disease. N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzofuran-2-carboxamide can also be used in the development of new fluorescent probes for other biomolecules, such as proteins and nucleic acids.

Synthesis Methods

The synthesis of N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzofuran-2-carboxamide involves the reaction of 4-methylphenylhydrazine with 2-(2-hydroxyphenyl)benzofuran-5-carboxylic acid in the presence of triethylamine and 1,1'-carbonyldiimidazole. The resulting compound is then treated with 2-amino-1,2,3-benzotriazole to obtain N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzofuran-2-carboxamide. The synthesis method has been reported in various scientific journals and has been optimized for high yield and purity.

Scientific Research Applications

N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzofuran-2-carboxamide has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe to detect the presence of metal ions such as copper, zinc, and iron. N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzofuran-2-carboxamide has also been used as a photosensitizer for photodynamic therapy, a treatment for cancer that involves the use of light and a photosensitizing agent to destroy cancer cells. Additionally, N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzofuran-2-carboxamide has been used as a ligand for the development of new metal complexes with potential biological activity.

properties

IUPAC Name

N-[2-(4-methylphenyl)benzotriazol-5-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O2/c1-14-6-9-17(10-7-14)26-24-18-11-8-16(13-19(18)25-26)23-22(27)21-12-15-4-2-3-5-20(15)28-21/h2-13H,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJFXFIHZCIJIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzofuran-2-carboxamide

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